molecular formula C8H8O3S B12073057 4-(Allyloxy)thiophene-2-carboxylic acid

4-(Allyloxy)thiophene-2-carboxylic acid

Cat. No.: B12073057
M. Wt: 184.21 g/mol
InChI Key: RJMLDIAXZGQSGO-UHFFFAOYSA-N
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Description

4-(Allyloxy)thiophene-2-carboxylic acid is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an allyloxy group attached to the thiophene ring at the 4-position and a carboxylic acid group at the 2-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)thiophene-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with thiophene-2-carboxylic acid as the starting material.

    Allylation: The allyloxy group is introduced through an allylation reaction. This can be achieved by reacting thiophene-2-carboxylic acid with allyl alcohol in the presence of a suitable catalyst, such as a strong acid or base.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These methods ensure consistent quality and yield of the compound. The reaction conditions are optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

4-(Allyloxy)thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase-2 (COX-2) enzyme, which plays a role in inflammation . The compound’s structure allows it to bind effectively to the active site of the enzyme, thereby preventing the formation of pro-inflammatory molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Allyloxy)thiophene-2-carboxylic acid is unique due to the presence of the allyloxy group, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H8O3S

Molecular Weight

184.21 g/mol

IUPAC Name

4-prop-2-enoxythiophene-2-carboxylic acid

InChI

InChI=1S/C8H8O3S/c1-2-3-11-6-4-7(8(9)10)12-5-6/h2,4-5H,1,3H2,(H,9,10)

InChI Key

RJMLDIAXZGQSGO-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CSC(=C1)C(=O)O

Origin of Product

United States

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